molecular formula C17H15FN2O4 B2937284 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide CAS No. 899748-97-1

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide

Cat. No.: B2937284
CAS No.: 899748-97-1
M. Wt: 330.315
InChI Key: RBIOJVCDKTYNII-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide is a high-purity chemical compound offered for research and development purposes. This molecule features a 1,3-benzodioxole group connected via a methylene bridge to an ethanediamide (oxalamide) linker, which is further substituted with a 3-fluoro-4-methylaniline moiety. The 1,3-benzodioxole scaffold is a recognized pharmacophore in medicinal chemistry, found in compounds with diverse biological activities . The ethanediamide functional group is a versatile building block that can contribute to hydrogen bonding and molecular recognition, making it a valuable template in the design of potential enzyme inhibitors or receptor ligands . Researchers can leverage this compound as a key intermediate in synthetic chemistry for constructing more complex molecular architectures, particularly in the exploration of structure-activity relationships (SAR). Its structure suggests potential for application in the synthesis of compounds for neurological and oncological research, given that related 1,3-benzodioxole-containing molecules have been investigated for their effects on the central nervous system and as antitumor agents . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-fluoro-4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O4/c1-10-2-4-12(7-13(10)18)20-17(22)16(21)19-8-11-3-5-14-15(6-11)24-9-23-14/h2-7H,8-9H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIOJVCDKTYNII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(3-fluoro-4-methylphenyl)ethanediamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(3-fluoro-4-methylphenyl)ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(3-fluoro-4-methylphenyl)ethanediamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting neurological or cardiovascular conditions.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(3-fluoro-4-methylphenyl)ethanediamide involves its interaction with specific molecular targets. The benzodioxole ring and fluoro-methylphenyl group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application, such as enzyme inhibition in medicinal chemistry or electron transport in materials science.

Comparison with Similar Compounds

Key Structural Features

The compound shares an ethanediamide backbone with several analogs. Below is a comparative analysis:

Compound Substituent 1 Substituent 2 Molecular Weight Key Functional Attributes
Target Compound 2H-1,3-Benzodioxol-5-ylmethyl 3-Fluoro-4-methylphenyl ~390–410 (estimated) Enhanced metabolic stability, aromatic interactions
QOD (N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide) 2H-1,3-Benzodioxol-5-yl Tetrahydroquinolinylethyl ~460–480 Falcipain-2 inhibition, hydrophobic binding
N-[2-(2H-1,3-Benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(2-fluorophenyl)ethanediamide 2H-1,3-Benzodioxol-5-yl + piperazine 2-Fluorophenyl 490.5 Improved solubility, potential CNS activity
N-[(2H-1,3-Benzodioxol-5-yl)methyl]ethane-1-sulfonamide 2H-1,3-Benzodioxol-5-ylmethyl Sulfonamide ~260–280 Altered H-bonding, reduced amide reactivity

Functional Differences and Implications

  • Target vs. QOD: The tetrahydroquinoline group in QOD introduces a bulky, hydrophobic substituent, likely enhancing falcipain-2 inhibition through van der Waals interactions.
  • Target vs. Piperazine-containing Analog (CAS 896347-23-2) : The piperazine ring in the latter improves water solubility and may enable blood-brain barrier penetration, making it more suitable for CNS targets. The target compound’s simpler substituents could favor peripheral action .
  • Target vs. Sulfonamide Analog: Replacing the ethanediamide with a sulfonamide eliminates hydrogen-bond donor capacity, which may reduce binding affinity to proteases like falcipain-2 but improve chemical stability .

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is classified as a small organic molecule with the following chemical identifiers:

  • Molecular Formula : C_{22}H_{22}FN_{5}O_{5}
  • IUPAC Name : N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-{(3-fluoro-4-methylphenyl)carbamoylamino}ethyl)-1,2,4-oxadiazole-5-carboxamide
  • CAS Number : Not available

The structure includes a benzodioxole moiety, which is known for its diverse biological activities, including antioxidant and anti-inflammatory effects.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest.
  • Case Study : A study on related benzodioxole derivatives showed that they effectively inhibited tumor growth in xenograft models, demonstrating their potential for development as anticancer agents .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects. Benzodioxole derivatives have been shown to modulate neurotransmitter systems and possess antioxidant properties.

  • Mechanism of Action : It may protect neurons from oxidative stress-induced damage by scavenging free radicals and enhancing endogenous antioxidant defenses.
  • Case Study : In vitro studies demonstrated that similar compounds improved neuronal survival rates under oxidative stress conditions .

Antimicrobial Activity

Preliminary data suggest that this compound may exhibit antimicrobial properties against various pathogens.

  • Mechanism of Action : The benzodioxole structure is known to disrupt microbial membranes and inhibit essential metabolic pathways.
  • Case Study : Testing against bacterial strains revealed significant inhibitory effects, indicating its potential as a lead compound for antibiotic development .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionCase Study Reference
AnticancerInduces apoptosis; inhibits proliferation ,
NeuroprotectiveScavenges free radicals; enhances antioxidant defenses ,
AntimicrobialDisrupts membranes; inhibits metabolic pathways

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